Carbamimidoyl-acetic acid ethyl ester

Descripción general

Descripción

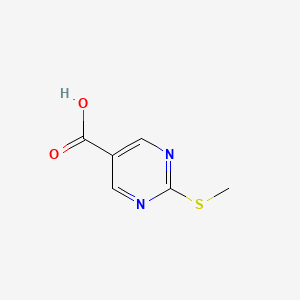

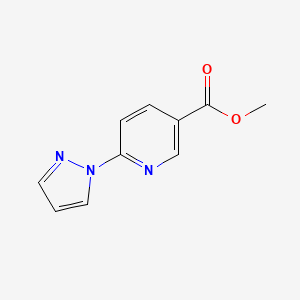

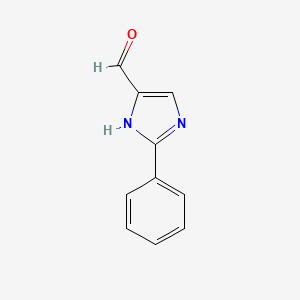

Carbamimidoyl-acetic acid ethyl ester, also known as ethyl 3-amino-3-iminopropanoate, is a chemical compound with the molecular formula C5H10N2O2 . It is used in proteomics research .

Synthesis Analysis

The synthesis of esters like Carbamimidoyl-acetic acid ethyl ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Molecular Structure Analysis

Esters, including Carbamimidoyl-acetic acid ethyl ester, contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom .

Chemical Reactions Analysis

Esters, including Carbamimidoyl-acetic acid ethyl ester, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .

Physical And Chemical Properties Analysis

Carbamimidoyl-acetic acid ethyl ester has a melting point of 224°C and a predicted boiling point of 197.1±42.0 °C .

Aplicaciones Científicas De Investigación

Enzymatic Esterification for Ethyl Acetate Production A study by Gubicza et al. (2008) explored the enzymatic esterification reaction of acetic acid and ethanol to manufacture ethyl acetate, using ionic liquids as a medium for a continuous waste-free process. The research demonstrated a novel approach to ethyl acetate production, highlighting the enzyme's capability to catalyze esterification without generating waste, by employing a double pervaporation system to remove by-products and maintain reactant concentrations (Gubicza, Bélafi-Bakó, Fehér, & Fráter, 2008).

Green Catalysts for Esterification He et al. (2018) reported on the use of a green catalyst, 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([HSO3-bmim][HSO4]), in the esterification of acetic acid with ethanol. This research provided insights into using environmentally friendly catalysts for producing ethyl acetate, a solvent with significant industrial applications. The study's findings suggest a promising alternative to traditional hazardous catalysts, contributing to sustainable chemical manufacturing (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).

Microbial Production Perspectives Zhang et al. (2020) reviewed the microbial conversion of biomass-derived sugars into ethyl acetate, offering a sustainable alternative to traditional processes. This review highlighted the potential of biocatalysis, particularly the use of lipases and metabolic engineering in yeasts, to produce ethyl acetate from renewable resources. The accumulation of acetyl-CoA and the application of alcohol acyl transferases (AAT) were identified as crucial for synthesizing ethyl acetate in vivo, opening pathways for bio-based production methods (Zhang, Guo, Yan, Dong, Zhou, Zhang, Xin, & Jiang, 2020).

Electrolytic Membrane Extraction for Fine Chemicals Andersen et al. (2014) developed a method to extract and upgrade short-chain carboxylates, including acetic acid, to esters via membrane electrolysis and biphasic esterification. This method leverages the conversion of acetic acid to ethyl acetate using ethanol, showcasing an innovative approach to producing fine chemicals from biorefinery sidestreams. The process underscores the potential of integrating membrane technology with chemical synthesis for sustainable chemical production (Andersen, Hennebel, Gildemyn, Coma, Desloover, Berton, Tsukamoto, Stevens, & Rabaey, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 3-amino-3-iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDKTLKBDJXJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404736 | |

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamimidoyl-acetic acid ethyl ester | |

CAS RN |

50551-10-5 | |

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)